molecular formula C23H24O5 B2543900 Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate CAS No. 384365-31-5

Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2543900
CAS No.: 384365-31-5
M. Wt: 380.44
InChI Key: WLLNWSPXMDUBHW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 4-methoxyphenyl group at position 2, a 3-methylbut-2-en-1-yl (prenyl) ether at position 5, and an ethyl carboxylate ester at position 2. Its molecular formula is C₂₃H₂₂O₅, with a molecular weight of 378.42 g/mol. The prenyloxy group at position 5 and the methoxyphenyl moiety at position 2 contribute to its steric and electronic properties, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-5-26-23(24)21-19-14-18(27-13-12-15(2)3)10-11-20(19)28-22(21)16-6-8-17(25-4)9-7-16/h6-12,14H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLNWSPXMDUBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=C(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate, with the CAS number 384365-31-5, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

The compound's molecular formula is C23H24O5C_{23}H_{24}O_{5}, with a molecular weight of 380.434 g/mol. Its physical properties include a density of 1.1 g/cm³ and a boiling point of approximately 530.4 °C at 760 mmHg . The compound features a benzofuran core, which is known for its diverse biological activities.

Biological Activity Overview

Benzofuran derivatives have been recognized for their wide range of therapeutic potentials, including:

  • Anticancer : Several studies indicate that benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines.
  • Anti-inflammatory : These compounds often demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antimicrobial : Benzofurans show activity against both bacterial and fungal pathogens.

Anticancer Activity

Research has highlighted the anticancer potential of benzofuran derivatives. For example, a study focused on various substituted benzofurans demonstrated notable inhibition rates against different cancer types:

Cancer TypeInhibition Rate (%) at 10 μM
Leukemia (K-562)56.84
Non-small Cell Lung Cancer (NCI-H460)80.92
Colon Cancer (HCT-116)72.14
Ovarian Cancer (OVCAR-4)56.45

These results suggest that the introduction of specific substituents can enhance the anticancer efficacy of benzofuran derivatives .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Studies indicate that the ester group at the C-2 position is vital for cytotoxic activity. Furthermore, modifications to the aromatic rings can significantly affect the compound's potency .

Case Studies and Research Findings

  • Synthetic Studies : Various synthetic routes have been explored to optimize the yield and bioactivity of benzofuran derivatives. Microwave-assisted synthesis has been particularly effective in producing compounds with enhanced anticancer properties .
  • In Vitro Studies : In vitro assays conducted on human cancer cell lines have shown that compounds similar to this compound exhibit significant growth inhibition, indicating their potential as anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth .

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Recent studies have indicated that derivatives of benzofuran, including ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate, exhibit promising antitumor properties. Research published in various pharmacological journals has shown that these compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:

In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells. The IC50 values obtained were comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro tests have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Study:

A recent screening of several benzofuran derivatives highlighted this compound as particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of common antibiotics.

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for further functionalization, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Table: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with halides to form new derivatives
Coupling ReactionsUsed in the synthesis of complex benzofuran derivatives
Functional Group ModificationsAllows for the introduction of various functional groups

Comparison with Similar Compounds

Electronic Effects

  • The 4-methoxyphenyl group at position 2 in the target compound donates electron density via resonance, stabilizing the benzofuran core.
  • The prenyloxy substituent (3-methylbut-2-en-1-yloxy) in the target compound provides moderate electron-donating character, whereas acyloxy groups (Entry 3) are electron-withdrawing, which may influence charge distribution in the aromatic system.

Steric and Solubility Considerations

  • The 4-chlorobenzyloxy group (Entry 2) increases molecular polarity, likely enhancing aqueous solubility relative to the more lipophilic prenyloxy group in the target compound.

Reactivity and Stability

  • Acyloxy derivatives (Entry 3) are prone to hydrolysis under physiological conditions, limiting their utility in drug design. In contrast, ether-linked substituents (e.g., prenyloxy) exhibit greater metabolic stability.
  • Brominated analogues (Entry 4) are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s lack of halogens limits its use in such synthetic pathways.

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